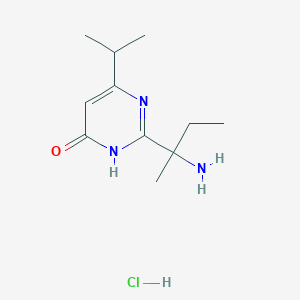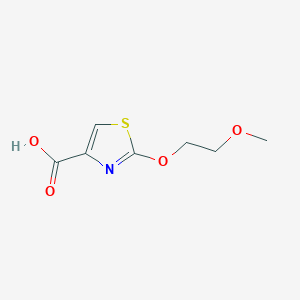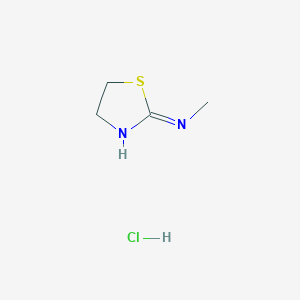
6-(4-chlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one
Descripción general
Descripción
6-(4-Chlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one, also known as CPMT, is a small molecule that has shown promise in a variety of scientific research applications. CPMT has been studied for its potential to be used as a therapeutic agent and as a chemical tool for probing biological systems. We will also discuss potential future directions for CPMT research.
Aplicaciones Científicas De Investigación
Pharmacology
In pharmacology, this compound shows promise due to its structural similarity to known bioactive pyrimidines. It could serve as a precursor or an intermediate in the synthesis of pharmaceuticals that target a range of diseases. For instance, derivatives of this compound might interact with various biological targets, potentially leading to new treatments for conditions such as cancer or infectious diseases .
Agriculture
Within the agricultural sector, the compound could be explored for its potential as a growth regulator or as part of a pesticide formulation. Its chemical structure suggests that it may interfere with the life cycle of pests or alter plant growth patterns, which could be beneficial for crop yield enhancement .
Material Science
In material science, the compound’s robust aromatic and heterocyclic components make it a candidate for creating novel polymers or coatings. These materials could exhibit enhanced thermal stability or unique electronic properties, suitable for advanced manufacturing processes .
Chemical Research
Chemical research could leverage this compound in the development of new synthetic pathways. Its reactivity with various reagents can lead to a multitude of derivatives, providing a rich chemistry for exploration and innovation in organic synthesis .
Environmental Science
The environmental applications might include the use of this compound in sensing or remediation technologies. Due to its potential reactivity with pollutants, it could be part of systems designed to detect or neutralize hazardous substances in the environment .
Biochemistry
In biochemistry, the compound could be used to study enzyme-substrate interactions, given its potential to act as an inhibitor or activator for certain enzymes. This could further our understanding of metabolic pathways and lead to the discovery of new drug targets .
Industrial Applications
Industrially, there could be applications in the design of catalysts or as a chemical intermediate in the production of dyes, resins, or other industrial chemicals. Its molecular structure allows for a variety of chemical reactions, making it a versatile component in industrial chemistry .
Analytical Chemistry
Lastly, in analytical chemistry, this compound could be used as a standard or reagent in chromatography, spectrometry, or other analytical techniques. Its unique chemical properties might provide specific interactions that are useful for the separation or identification of complex mixtures .
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2OS/c1-16-11-13-9(6-10(15)14-11)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPDCKOUJMXNGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-chlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[3-(2-Hydroxyethoxy)-phenyl]-acetic acid methyl ester](/img/structure/B1489666.png)
![[5-(3-Chlorophenyl)-thiophen-2-yl]-methanol](/img/structure/B1489667.png)
![2-oxo-N-(pyridin-4-ylmethyl)-3-[2-(4-sulfamoylphenyl)hydrazinyl]indole-5-carboxamide](/img/structure/B1489668.png)
![6-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]hexanoic acid](/img/structure/B1489670.png)




![4-[(E)-2-phenylvinyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1489683.png)
